2-Chloroimidazo[1,2-A]pyrimidine
Overview
Description
2-Chloroimidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
2-Chloroimidazo[1,2-A]pyrimidine is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound are likely to be the biological components involved in the pathogenesis of these diseases.
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets and cause changes that inhibit the growth of the disease-causing organisms . The specific interactions between this compound and its targets are subject to ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its anti-TB activity. A study has shown that imidazo[1,2-a]pyridines and -pyrimidines can target essential, conserved cellular processes . .
Pharmacokinetics
It is known that the physicochemical and medicinal properties of imidazo[1,2-a]pyridine derivatives can lead to favorable pharmacokinetics .
Result of Action
The result of the action of this compound is likely the inhibition of the growth of MDR-TB and XDR-TB . This is achieved through its interaction with its targets and the subsequent changes it induces .
Biochemical Analysis
Biochemical Properties
2-Chloroimidazo[1,2-A]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are critical for understanding the compound’s potential therapeutic effects and its mechanism of action.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites . These cellular effects are essential for understanding the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are crucial for understanding how the compound exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound has been observed to affect cellular processes such as proliferation, differentiation, and apoptosis . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels . Additionally, high doses of the compound have been associated with toxicity, including liver and kidney damage. Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[1,2-A]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core . Another approach involves the use of 2-chloropyridine and formamide in the presence of a base, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloroimidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyrimidine derivatives, which exhibit different biological and chemical properties .
Scientific Research Applications
2-Chloroimidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroimidazo[1,2-A]pyridine
- 2-Chloroimidazo[1,2-A]pyrazine
- 2-Chloroimidazo[1,2-A]triazine
Uniqueness
2-Chloroimidazo[1,2-A]pyrimidine is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYOHSQSRDINGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301721 | |
Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189115-89-7 | |
Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189115-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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